REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].FC(F)(F)S(O[C:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:20])[CH2:15][CH:14]=1)(=O)=O.[OH:31][C:32]1[CH:37]=[CH:36][C:35](B(O)O)=[CH:34][CH:33]=1>O1CCOCC1.O.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[OH:31][C:32]1[CH:37]=[CH:36][C:35]([C:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[O:20])[CH2:15][CH:14]=2)=[CH:34][CH:33]=1 |f:0.1.2,8.9.10.11|
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Name
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|
Quantity
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96 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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123.1 g
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Type
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reactant
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Smiles
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FC(S(=O)(=O)OC1=CCN(CC1)C(=O)OCC1=CC=CC=C1)(F)F
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Name
|
|
Quantity
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46 g
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Type
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reactant
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Smiles
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OC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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1000 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
5.49 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was bubbled with nitrogen for 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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WASH
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Details
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washed with water (2 L)
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Type
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WASH
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Details
|
The aqueous washing
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Type
|
EXTRACTION
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Details
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was re-extracted with DCM (1 L)
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Type
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WASH
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Details
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the combined organics were washed with saturated brine (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated
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Type
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CUSTOM
|
Details
|
to afford crude product
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Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography, elution gradient 10 to 30% EtOAc in isohexane
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Type
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ADDITION
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Details
|
Fractions containing the desired product
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Type
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CUSTOM
|
Details
|
were evaporated to dryness
|
Type
|
CUSTOM
|
Details
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then triturated with isohexane
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.3 g | |
YIELD: PERCENTYIELD | 66.4% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |